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molecular formula C16H26N2 B8703505 1-(1,1-dimethylethyl)-N-(phenylmethyl)-4-Piperidinamine

1-(1,1-dimethylethyl)-N-(phenylmethyl)-4-Piperidinamine

Cat. No. B8703505
M. Wt: 246.39 g/mol
InChI Key: GJBODLDMKGHUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745638B2

Procedure details

A solution of N-benzyl-1-tert-butylpiperidin-4-amine (1.56 g) and 10% palladium on carbon (2 g) in MeOH (250 ml) was hydrogenated in a Parr shaker at 50 psi for 16 hours. The solution was filtered and the reaction mixture reduced in vacuo, to yield 1-tert-butylpiperidin-4-amine (0.64 g) (LC/MS: Rt 02.31, no [M+H]+).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:11][CH2:10]1)C1C=CC=CC=1>[Pd].CO>[C:15]([N:12]1[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]1)([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCN(CC1)C(C)(C)C
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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